Ethyl 2,4-diphenylacetoacetate CAS number
Ethyl 2,4-diphenylacetoacetate CAS number
An In-depth Technical Guide to Ethyl 2,4-diphenylacetoacetate
CAS Number: 2901-29-3
This technical guide provides a comprehensive overview of Ethyl 2,4-diphenylacetoacetate, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, purification, and analytical methodologies.
Compound Identification and Properties
Ethyl 2,4-diphenylacetoacetate, registered under CAS number 2901-29-3, is a β-keto ester with significant applications in organic synthesis.[1][2][3][4][5] Its structure features two phenyl groups, rendering it a valuable precursor for various heterocyclic compounds.[1]
Table 1: Physicochemical Properties of Ethyl 2,4-diphenylacetoacetate
| Property | Value | Source(s) |
| CAS Number | 2901-29-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₈O₃ | [1][2][3][4][6][7] |
| Molecular Weight | 282.33 g/mol | [2][3][6] |
| IUPAC Name | ethyl 3-oxo-2,4-diphenylbutanoate | [1][4][7] |
| Synonyms | Ethyl α,γ-diphenylacetoacetate, Benzenebutanoic acid, β-oxo-α-phenyl-, ethyl ester | [1][7] |
| Typical Purity | 95% | [1] |
Table 2: Spectroscopic Data References for Ethyl 2,4-diphenylacetoacetate
| Spectrum Type | Description | Source(s) |
| ¹H NMR | A complex multiplet between δ 7.10-7.45 ppm corresponds to the ten aromatic protons. | [1] |
| ¹³C NMR | Spectral data is available. | [8] |
| Infrared (IR) | The spectrum is expected to show prominent absorption bands for the carbonyl (C=O) groups of the ester and ketone. | [1] |
Synthesis of Ethyl 2,4-diphenylacetoacetate
The primary synthetic route to Ethyl 2,4-diphenylacetoacetate is the Claisen condensation.[1] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. An advanced, environmentally friendly approach involves performing this reaction under solvent-free conditions, which can reduce waste and shorten reaction times.[1]
Experimental Protocol: Claisen Condensation Synthesis
This protocol describes a general method for the synthesis of Ethyl 2,4-diphenylacetoacetate.
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Reactant Preparation : In a suitable reaction vessel, charge ethyl phenylacetate.
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Base Addition : Slowly add a strong base, such as potassium tert-butoxide, to the reaction vessel while maintaining controlled temperature conditions, typically between 60-80°C for reflux.[1]
-
Reaction : Allow the reaction to proceed with stirring for a sufficient duration to ensure completion. The progress can be monitored using an appropriate analytical technique like Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is quenched with a dilute acid, such as 0.5 M Hydrochloric Acid (HCl), to neutralize the base and precipitate the crude product.[1]
-
Isolation : The precipitated solid is collected by vacuum filtration.
Caption: Workflow for the synthesis of Ethyl 2,4-diphenylacetoacetate.
Purification
Post-synthesis, the crude product requires purification to remove unreacted starting materials and by-products. A standard procedure involves extraction followed by recrystallization.
Experimental Protocol: Extraction and Recrystallization
-
Neutralization & Extraction : The neutralized reaction mixture containing the crude precipitate is transferred to a separatory funnel. An organic solvent, such as diethyl ether, is added to extract the product. The aqueous layer is extracted multiple times to maximize recovery.[1]
-
Drying and Solvent Removal : The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]
-
Solidification : The resulting oily residue is triturated with a cold non-polar solvent, like pentane, to induce solidification.[1]
-
Recrystallization : For further purification, the solid is dissolved in a minimal amount of a hot solvent, commonly ethanol.[1] The solution is then allowed to cool slowly to promote the formation of pure crystals, which are subsequently collected by filtration.
Caption: Post-synthesis work-up and purification workflow.
Analytical Methods
To ensure the quality and purity of Ethyl 2,4-diphenylacetoacetate, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for assessing purity and quantifying the compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general guideline for analyzing aromatic keto esters and should be optimized for Ethyl 2,4-diphenylacetoacetate.[9]
-
Instrumentation : A standard HPLC system with a UV or Diode Array Detector (DAD).[9]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be 60:40 (v/v).[9]
-
Flow Rate : 1.0 mL/min.[9]
-
Column Temperature : 30°C.[9]
-
Detection Wavelength : Determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax).
-
Injection Volume : 10 µL.[9]
-
-
Sample Preparation :
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.[9]
Table 3: Typical Performance Characteristics of Analytical Methods for Aromatic Keto Esters[9]
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.05 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.15 µg/mL | ~0.7 µg/mL |
| Specificity | High | High | Low to Moderate |
References
- 1. Ethyl 2,4-diphenylacetoacetate | 2901-29-3 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ETHYL 2,4-DIPHENYLACETOACETATE CAS#: 2901-29-3 [m.chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. ETHYL 2,4-DIPHENYLACETOACETATE | 2901-29-3 [chemicalbook.com]
- 6. 2901-29-3 CAS MSDS (ETHYL 2,4-DIPHENYLACETOACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ethyl beta-oxo-alpha-phenylbenzenebutanoate | C18H18O3 | CID 95325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]

